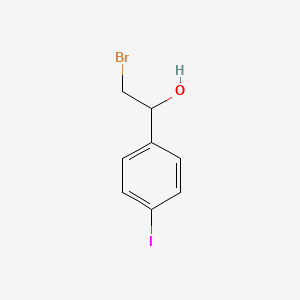

2-Bromo-1-(4-iodophenyl)ethanol

Description

2-Bromo-1-(4-iodophenyl)ethanol is a halogenated ethanol derivative featuring a bromine atom at the β-carbon and a 4-iodophenyl group at the α-carbon. For example, 2-bromo-1-(4-iodophenyl)ethan-1-one (a ketone precursor) is synthesized via bromination of 4′-iodoacetophenone, yielding a molecular weight of 324.8 g/mol and a melting point of 113–115°C . Reduction of such ketones using sodium borohydride in methanol is a common method to produce the corresponding ethanol derivatives .

Its iodine substituent enhances molecular weight and polarizability, distinguishing it from simpler brominated analogs.

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

2-bromo-1-(4-iodophenyl)ethanol |

InChI |

InChI=1S/C8H8BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |

InChI Key |

MBJRWJMSAYJXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Bromo-1-(4-iodophenyl)ethanol

General Synthetic Route

The primary synthetic strategy for this compound involves the reduction of 2-Bromo-1-(4-iodophenyl)ethanone. The latter is typically synthesized by bromination of 1-(4-iodophenyl)ethanone, followed by reduction to the corresponding ethanol derivative.

Bromination of 1-(4-iodophenyl)ethanone

- Reagents and Conditions: Bromination is carried out using bromine in glacial acetic acid as the solvent. The reaction is generally performed at room temperature with stirring for approximately 10 hours.

- Outcome: This step yields 2-Bromo-1-(4-iodophenyl)ethanone as the key intermediate.

Reduction to this compound

- Reagents and Conditions: The ketone intermediate is reduced using sodium borohydride (NaBH4) often in the presence of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) solvent. The reaction is initiated at 0°C and allowed to warm to room temperature with stirring for 2 hours.

- Workup: After completion, the reaction mixture is quenched with cold water, neutralized with potassium carbonate (K2CO3), and extracted with ethyl acetate (EtOAc). The organic layers are dried over sodium sulfate (Na2SO4), concentrated under reduced pressure, and purified by silica gel column chromatography.

- Yield and Purity: This method typically affords the target alcohol in good yield and high purity.

Alternative Synthetic Approaches

- Diazotization and Bromination: Starting from 2-methyl-4-iodoaniline, diazotization followed by bromination can produce 2-bromo-4-iodotoluene, which upon further functional group transformations can lead to the desired ethanol compound. This multi-step approach is industrially viable due to its operational simplicity and minimized waste generation.

- Avoidance of Lithium Aluminum Hydride (LiAlH4): The reduction step avoids the use of LiAlH4 to prevent hazardous hydrogen gas evolution, favoring safer reductants like NaBH4.

Summary of Reaction Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 1-(4-iodophenyl)ethanone | Br2, Glacial Acetic Acid, RT, 10 h | 2-Bromo-1-(4-iodophenyl)ethanone | Bromination of ketone |

| 2 | 2-Bromo-1-(4-iodophenyl)ethanone | NaBH4, BF3·OEt2, THF, 0°C to RT, 2 h | This compound | Selective reduction of ketone |

| - | 2-methyl-4-iodoaniline | Diazotization, bromination | 2-bromo-4-iodotoluene | Alternative precursor synthesis |

| - | 2-bromo-4-iodotoluene | Further oxidation/hydrolysis | This compound | Multi-step industrial route |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress during reduction.

- Column Chromatography: Silica gel chromatography with eluent mixtures such as ethyl acetate/petroleum ether (4:1) is employed for product purification.

- Spectroscopic Characterization: The final product is characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Research Data and Observations

Reaction Monitoring and Yields

- Bromination reactions typically reach completion within 10 hours at room temperature.

- Reduction with NaBH4/BF3·OEt2 proceeds efficiently at low temperature with yields often exceeding 80%.

- Avoidance of LiAlH4 reduces safety hazards without compromising yield.

Industrial Considerations

- The method involving diazotization and bromination of 2-methyl-4-iodoaniline is favored industrially due to:

- Simplicity of operation.

- Reduced generation of chemical waste.

- No formation of isomeric by-products.

- Elimination of hazardous hydrogen gas evolution during reduction.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(4-iodophenyl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine and iodine atoms can be reduced under specific conditions.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products Formed:

Oxidation: 2-Bromo-1-(4-iodophenyl)ethanone.

Reduction: 2-Bromo-1-(4-iodophenyl)ethane.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1-(4-iodophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-iodophenyl)ethanol involves its reactivity due to the presence of halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The hydroxyl group also plays a crucial role in its reactivity, allowing for further functionalization.

Molecular Targets and Pathways:

Halogenation Reactions: The halogen atoms can undergo substitution or elimination reactions.

Hydroxyl Group Reactions: The hydroxyl group can be oxidized or substituted, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 2-bromo-1-(4-iodophenyl)ethanol with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₈BrIO | 327.96 | Not reported | 4-iodophenyl, bromo | [8], [10] |

| 2-(4-Bromophenyl)ethanol | C₈H₉BrO | 201.06 | 106–108 (1 mmHg) | 4-bromophenyl | [14] |

| 2-Bromo-1-(3-fluorophenyl)ethanol | C₈H₈BrFO | 219.05 | 66.8–69.0 | 3-fluorophenyl, bromo | [10] |

| (1R)-2-Bromo-1-(4-methylphenyl)ethanol | C₉H₁₁BrO | 215.09 | Not reported | 4-methylphenyl, bromo | [15] |

| 2-Fluoro-1-(4-iodophenyl)ethanol | C₈H₈FIO | 266.05 | 42.3–45.0 | 4-iodophenyl, fluoro | [10] |

Key Observations :

- Halogen Effects: The iodine atom in this compound significantly increases molecular weight (~328 g/mol) compared to non-iodinated analogs like 2-(4-bromophenyl)ethanol (201 g/mol) . Iodine’s larger atomic radius also likely reduces melting points relative to brominated analogs, as seen in 2-fluoro-1-(4-iodophenyl)ethanol (42–45°C) vs. 2-bromo-1-(3-fluorophenyl)ethanol (67–69°C) .

- Stereochemistry: Enantiopure analogs, such as (1R)-2-bromo-1-(4-methylphenyl)ethanol, exhibit optical activity (>99% stereochemical purity), suggesting that the target compound’s biological activity (if any) may depend on its configuration .

Spectroscopic and Analytical Data

- NMR/IR Spectroscopy: Brominated ethanols exhibit characteristic peaks for C-Br (550–650 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.0 ppm in ¹H NMR) . The 4-iodophenyl group in 2-fluoro-1-(4-iodophenyl)ethanol shows distinct ¹H NMR signals for aromatic protons (δ 7.65–7.93 ppm) .

- Mass Spectrometry: Molecular ions (e.g., m/z 324.8 for 2-bromo-1-(4-iodophenyl)ethanone ) and fragmentation patterns align with halogen loss (Br⁻, I⁻) .

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.